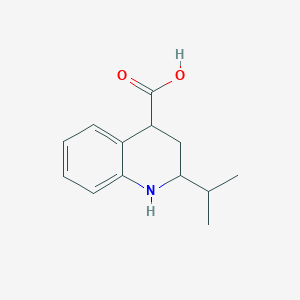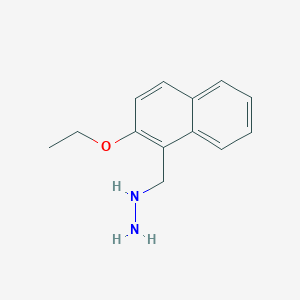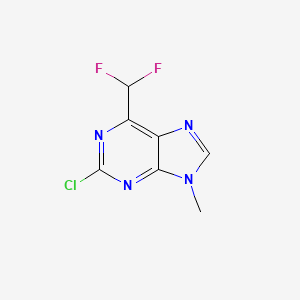
7-Methoxyquinoline-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxyquinoline-2-carbohydrazide is a heterocyclic compound with the molecular formula C11H11N3O2. It is a derivative of quinoline, a structure known for its aromatic properties and significant role in medicinal chemistry. This compound is primarily used in research settings due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyquinoline-2-carbohydrazide typically involves the reaction of 7-methoxyquinoline-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxyquinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce hydrazine-substituted quinolines.
Aplicaciones Científicas De Investigación
7-Methoxyquinoline-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive quinoline derivatives.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action of 7-Methoxyquinoline-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its quinoline core structure. This interaction can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- Quinolinyl-pyrazoles
- Quinoxalines
Comparison
7-Methoxyquinoline-2-carbohydrazide is unique due to its specific methoxy and carbohydrazide functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research applications.
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
7-methoxyquinoline-2-carbohydrazide |
InChI |
InChI=1S/C11H11N3O2/c1-16-8-4-2-7-3-5-9(11(15)14-12)13-10(7)6-8/h2-6H,12H2,1H3,(H,14,15) |
Clave InChI |
RXRNEQXLYYQIMQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=CC(=N2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11887167.png)

![Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B11887175.png)


![6-Bromo-7-fluoroimidazo[1,5-a]pyridine](/img/structure/B11887188.png)


![3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile](/img/structure/B11887215.png)


